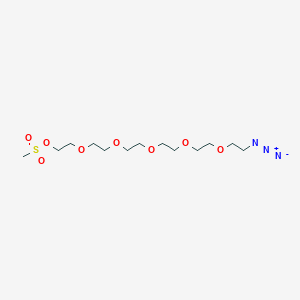

![molecular formula C7H5N3O B3327559 Pyrido[2,3-b]pyrazin-2(1h)-one CAS No. 35252-03-0](/img/structure/B3327559.png)

Pyrido[2,3-b]pyrazin-2(1h)-one

Overview

Description

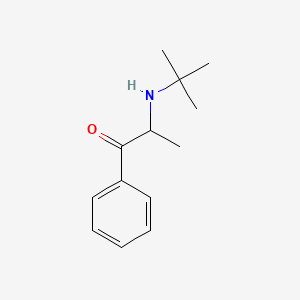

Pyrido[2,3-b]pyrazin-2(1h)-one is a fluorescent core that has been designed and synthesized for use in full-color emitting material systems . It has a simple molecular structure and high photoluminescence quantum efficiency (PLQY) . The pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

Synthesis Analysis

The synthesis of this compound involves fine-tuning the band gap systematically . By choosing donor units reasonably, two thermally activated delayed fluorescence (TADF) molecules are obtained . The resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .Molecular Structure Analysis

The molecular structure of this compound is simple, which is crucial for cost-effective multicolor display applications . The chemical structures of the synthesized pyrido[2,3-b]pyrazin based heterocyclic compounds were ascertained by spectral techniques (NMR, FT-IR) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple components . The reactions were analyzed using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using density functional theory (DFT) computations . The compound with the lower band gap value exhibited smaller hardness and greater softness value . The dipole moment, average polarizability, and first and second hyper-polarizabilities were also calculated .Mechanism of Action

Future Directions

properties

IUPAC Name |

1H-pyrido[2,3-b]pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBOUXKSNFDXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305777 | |

| Record name | Pyrido[2,3-b]pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35252-03-0 | |

| Record name | Pyrido[2,3-b]pyrazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35252-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrido[2,3-b]pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3327505.png)

![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)

![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)

![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)

![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)

![6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B3327553.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)](/img/structure/B3327586.png)